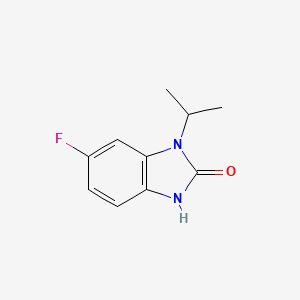![molecular formula C7H10O2 B2579425 5-Oxaspiro[2.4]heptane-1-carbaldehyde CAS No. 1780412-12-5](/img/structure/B2579425.png)
5-Oxaspiro[2.4]heptane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxaspiro[2.4]heptane-1-carbaldehyde is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.16 g/mol . It is characterized by a spirocyclic structure containing an oxirane ring fused to a cyclopropane ring, with an aldehyde functional group attached to the cyclopropane ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-Oxaspiro[2.4]heptane-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of dibromoneopentyl glycol as the primary raw material, which undergoes a cyclization reaction in the presence of zinc powder to form cyclopropyl dimethanol . This intermediate is then reacted with thionyl chloride to form cyclopropyl dimethanol cyclic sulfite, which undergoes a ring-opening reaction in the presence of cyanide to form a nitrilo-alcohol compound. Hydrolysis of this compound under alkaline conditions, followed by a ring-closing reaction under acidic conditions, yields this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process typically involves the use of readily available raw materials and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Oxaspiro[2.4]heptane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Oxidation: 5-Oxaspiro[2.4]heptane-1-carboxylic acid
Reduction: 5-Oxaspiro[2.4]heptane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Oxaspiro[2.4]heptane-1-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Oxaspiro[2.4]heptane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity . The spirocyclic structure of the compound also contributes to its unique reactivity and interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Oxaspiro[2.4]heptane-1-carboxylic acid
- 1-(Bromomethyl)-5-oxaspiro[2.4]heptane
- 5-Azaspiro[2.4]heptane-5-carbaldehyde
Uniqueness
5-Oxaspiro[2.4]heptane-1-carbaldehyde is unique due to its spirocyclic structure and the presence of an aldehyde functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
5-oxaspiro[2.4]heptane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-4-6-3-7(6)1-2-9-5-7/h4,6H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKMNWFNYKEXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-propyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2579345.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2579347.png)
![N-(2-methoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2579348.png)


![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2579351.png)
![(3R,9S,13S,14R)-17-[(2S,5S)-5-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/new.no-structure.jpg)




